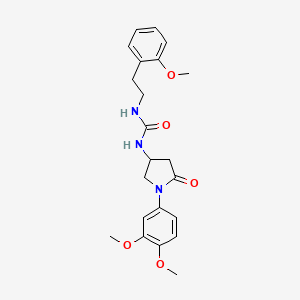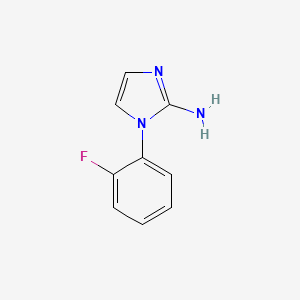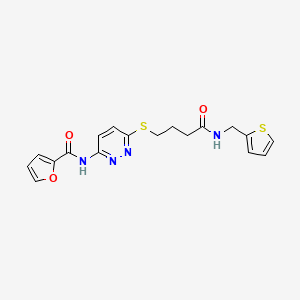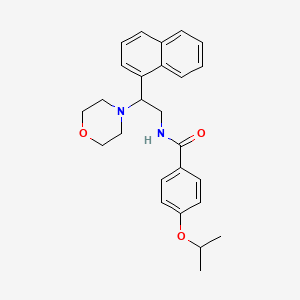
4-isopropoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-isopropoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide is not directly detailed in the provided papers. However, a related compound, 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862), was synthesized as part of a series of 1-arylpyrazoles that act as potent σ1 receptor antagonists. The synthesis involved the use of a basic amine and an ethylenoxy spacer to achieve selectivity for the σ1 receptor over the σ2 receptor. The nature of the pyrazole substituents was found to be crucial for activity, and the presence of a basic amine was necessary to fit known receptor pharmacophores .
Molecular Structure Analysis
The molecular structure of 4-isopropoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide is not explicitly described in the provided papers. However, a structurally related compound, 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol, was synthesized and its structure was analyzed. In this compound, the morpholine ring adopts a chair conformation, and the hydroxy group forms an intramolecular O—H∙∙∙N hydrogen bond with the morpholine. The bromophenyl ring is approximately perpendicular to the naphthalene system, with dihedral angles ranging from 76.7° to 84.5° in the four independent molecules observed in the crystal structure. Weak C—H∙∙∙O hydrogen bonds were also noted .
Chemical Reactions Analysis
The chemical reactions involving 4-isopropoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide are not discussed in the provided papers. However, the synthesis of related compounds suggests that reactions involving amines and spacers are key to achieving the desired pharmacological activity. The one-pot synthesis of 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol from 4-bromobenzaldehyde, 2-naphthol, and morpholine indicates that similar synthetic strategies could potentially be applied to the synthesis of 4-isopropoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-isopropoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide are not provided in the papers. However, the related compound S1RA (E-52862) was reported to have good physicochemical, safety, and ADME (absorption, distribution, metabolism, and excretion) properties, which led to its selection as a clinical candidate. These properties are important for the potential therapeutic application of the compound. The pharmacological activity of S1RA in neurogenic and neuropathic pain models suggests that the compound has a favorable biological profile .
Wissenschaftliche Forschungsanwendungen
Heterocyclic Naphthalimides in Medicinal Applications
Naphthalimide compounds, including those with structures related to 4-isopropoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide, exhibit significant potential in medicinal applications. These compounds, due to their large conjugated planar structures, interact with biological molecules via noncovalent bonds, showing extensive potential in medicinal applications. Some naphthalimides have entered clinical trials as anticancer agents, and research is expanding into their use as antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant agents. Additionally, naphthalimide-derived artificial ion receptors, fluorescent probes, and cell imaging agents are investigated for potential applications in detecting ions and biomolecules, understanding biological processes, and determining pharmacological properties (Gong et al., 2016).
Protein Farnesyltransferase Inhibitors in Antimalarial Drug Targets
Research on naphthyridine-based drugs, which share structural motifs with naphthalene derivatives like 4-isopropoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide, highlights their promise as antimalarial therapeutics. These compounds inhibit protein farnesyltransferase, a potential target for malaria treatment caused by Plasmodium falciparum. The introduction of hydrophobic molecules, such as isoprenyl groups, facilitates protein-protein and protein-membrane interactions, underscoring their therapeutic potential (Sharma, 2017).
Quinoxaline Derivatives and Biomedical Applications
Quinoxaline derivatives, related in structural complexity and heterocyclic nature to 4-isopropoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide, are highlighted for their broad spectrum of biomedical applications. These include antimicrobial activities and the treatment of chronic and metabolic diseases. Modifying the quinoxaline structure allows for a diverse range of biomedical applications, underscoring the versatility and potential of compounds with similar structural frameworks (Pereira et al., 2015).
Eigenschaften
IUPAC Name |
N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3/c1-19(2)31-22-12-10-21(11-13-22)26(29)27-18-25(28-14-16-30-17-15-28)24-9-5-7-20-6-3-4-8-23(20)24/h3-13,19,25H,14-18H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIMQJFBQHGBGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-isopropoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

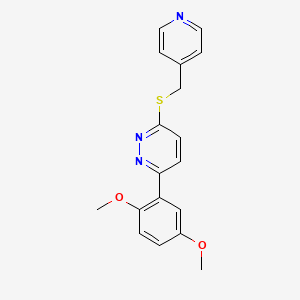
![5-chloro-3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2531753.png)
![N-benzyl-2-(2-phenyl-1H-benzo[d]imidazol-1-yl)-2-(piperidin-4-yl)acetamide](/img/structure/B2531754.png)

![3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2531759.png)
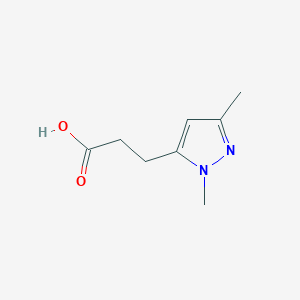
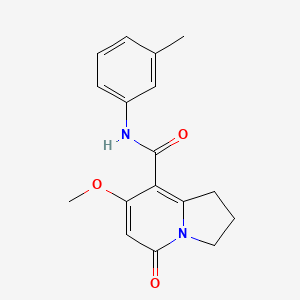
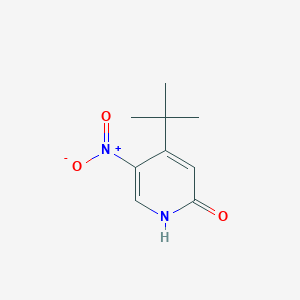
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide](/img/structure/B2531764.png)
![6-[[4-(2,5-dimethylphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2531765.png)
